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Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM)
components like collagen, is a pathological hallmark of many chronic diseases. Picrosirius
Red (PSR) staining is a widely used histological method for the visualization and quantification
of collagen fibers in tissue sections.[1][2] When viewed under bright-field microscopy, collagen
appears red, while other elements like muscle fibers and cytoplasm appear yellow.[1][3] For
more detailed analysis, polarized light microscopy can be employed, where thicker type |
collagen fibers exhibit a yellow-orange birefringence, and thinner type Il collagen fibers show a
green birefringence.[3][4][5]

While qualitative assessment of PSR-stained slides is informative, it is often subjective and
lacks reproducibility. Automated image analysis provides an objective and high-throughput
method for quantifying the extent of fibrosis. This application note provides a detailed protocol
for the automated analysis of Sirius Red-stained images using the open-source software
ImageJ (or its distribution, Fiji).[1][6][7][8]

Experimental Protocols
Part 1: Picrosirius Red Staining Protocol

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10828370?utm_src=pdf-interest
https://www.benchchem.com/product/b10828370?utm_src=pdf-body
https://www.benchchem.com/product/b10828370?utm_src=pdf-body
https://www.protocols.io/view/histological-image-quantification-of-picrosirius-r-81wgb6j1olpk/v1
https://www.yanyin.tech/protocols/Histological_image_quantification_of_picrosirius_red_st_81wgb6j1olpk_v1
https://www.protocols.io/view/histological-image-quantification-of-picrosirius-r-81wgb6j1olpk/v1
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/DBS_/KT037.20150519.pdf
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/DBS_/KT037.20150519.pdf
https://www.stainsfile.com/protocols/puchtlers-picro-sirius-red-for-collagen/
https://www.medchemexpress.com/search.html?q=picro-sirius-red-staining&ft=&fa=&fp=
https://www.benchchem.com/product/b10828370?utm_src=pdf-body
https://www.protocols.io/view/histological-image-quantification-of-picrosirius-r-81wgb6j1olpk/v1
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0298015
https://www.protocols.io/view/quantification-of-fibrosis-extend-and-airspace-ava-14egn7nqmv5d/v1
https://www.researchgate.net/publication/377315451_Histological_image_quantification_of_picrosirius_red_stained_skeletal_muscle_sections_v1
https://www.benchchem.com/product/b10828370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Reagents:

¢ Picro-Sirius Red Solution: 0.5¢g of Sirius Red F3B (Direct Red 80) in 500 ml of saturated
agueous picric acid.[9][10]

e 0.5% Acetic Acid Solution: 2.5 ml glacial acetic acid in 500 ml distilled water.[3][10]
o Weigert's Hematoxylin (optional, for nuclear counterstaining)

e Xylene

e Graded Ethanol series (100%, 95%, 80%, 70%)

e Resinous mounting medium

Procedure:

Deparaffinization and Rehydration:
o Immerse slides in xylene to remove paraffin wax.[5][9]

o Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) and finally in
distilled water.[1][4]

Nuclear Staining (Optional):

o Stain nuclei with Weigert's hematoxylin.

o Wash thoroughly in running tap water.[9]

Sirius Red Staining:

o Immerse slides in the Picro-Sirius Red solution and incubate for 60 minutes. This duration
ensures near-equilibrium staining.[3][9]

Rinsing:

o Briefly rinse the slides in two changes of the 0.5% acetic acid solution to remove excess
stain.[3]
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o Dehydration and Mounting:

o Dehydrate the sections quickly through graded alcohols.[1][3][4]

o Clear the slides in xylene and mount with a resinous medium.[4][9]
Expected Results:

 Bright-field Microscopy: Collagen fibers will be stained red, while muscle and cytoplasm will
appear yellow.[3]

o Polarized Light Microscopy: Type | collagen fibers will show yellow-orange birefringence, and
Type 1l collagen fibers will appear green.[3][5]

Part 2: Image Acquisition

Consistent image acquisition is critical for reliable quantitative analysis.

e Microscope Setup: Use a bright-field microscope with a high-quality digital camera. Ensure
Koehler illumination is correctly set up to provide even lighting across the field of view.

» Image Settings: All images should be captured using the same magnification, resolution, and
light intensity.[10] Avoid saving images in lossy formats like JPEG; use TIFF or other lossless
formats.

o White Balance: Before capturing images, perform a white balance correction on an empty
area of the slide to ensure a neutral background.[11]

Automated Image Analysis Protocol with ImageJ/Fiji

This protocol outlines a semi-automated workflow for quantifying the percentage of fibrotic area
in PSR-stained images.

1. Software and Plugin Installation:

e Download and install ImageJ or Fiji (Fiji is recommended as it includes many necessary
plugins).
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Install the "Colour Deconvolution” plugin.[12][13][14] In Fiji, this can often be found under
Image > Color > Colour Deconvolution.

2. Image Analysis Workflow:

Open Image: Open the PSR-stained image in ImageJ/Fiji.

Colour Deconvolution:

Navigate to Image > Color > Colour Deconvolution.[15]

From the dropdown menu of stain vectors, select "H&E" or a custom vector that best
separates the red (collagen) from the yellow/background. The H&E vector often works well
for separating the eosin (red) component, which is similar to Sirius Red.

This will split the image into three channels, typically representing Hematoxylin, Eosin, and
a residual channel.[12] The channel corresponding to the red stain (collagen) will be used
for quantification.

Select the Red Channel: The output will be a stack of grayscale images. Select the image
that best represents the Sirius Red staining (it will likely be labeled with 'Colour_2' or
similar).

Set Scale (Optional but Recommended): If your image has a scale bar, use the line tool to
draw a line along it. Then go to Analyze > Set Scale. Input the known distance and unit of
length.[16]

Adjust Threshold:

o With the red channel image selected, go to Image > Adjust > Threshold.

Adjust the sliders until the red-stained collagen areas are highlighted. The goal is to create
a binary image where the pixels representing collagen are selected, and the background is
not.[16]

Click "Apply" to create the binary image.

o Measure Area Fraction:
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o Go to Analyze > Set Measurements. Ensure "Area" and "Area fraction" are checked.

o Go to Analyze > Measure. A results window will appear, showing the percentage of the

image area that is stained for collagen (% Area).[16]

Data Presentation

Quantitative data from the image analysis should be summarized in a clear and organized

manner. Below are example tables for presenting the results.

Table 1: Quantification of Fibrosis in Experimental Groups

Group Sample ID % Fibrotic Area
Control Ctrl-01 2.54
Control Ctrl-02 3.12
Control Ctrl-03 2.88
Control Mean £+ SD 2.85+0.29

Treatment A TrtA-01 10.76
Treatment A TrtA-02 12.15
Treatment A TrtA-03 11.50
Treatment A Mean + SD 11.47 +£0.70

Treatment B TrtB-01 6.45
Treatment B TrtB-02 5.98
Treatment B TrtB-03 6.81
Treatment B Mean + SD 6.41+0.42

Visualizations

Signaling Pathway in Fibrosis
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Fibrosis is often driven by complex signaling pathways. The Transforming Growth Factor-3
(TGF-B) pathway is a crucial regulator of fibroblast activation and ECM deposition.[17][18][19]
Upon activation, TGF-3 binds to its receptors, leading to the phosphorylation of Smad proteins
(Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate the
transcription of pro-fibrotic genes.[18][20]
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Caption: Canonical TGF-3/Smad signaling pathway in fibrosis.

Experimental and Analytical Workflow

The entire process, from tissue sample to final data, can be visualized as a sequential

workflow.
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Caption: Overview of the experimental workflow from tissue to data.

ImageJ Analysis Logic

The core logic of the image analysis process in ImageJ involves a series of steps to isolate and
guantify the stained regions.
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Caption: Logical flow for automated fibrosis quantification in ImageJ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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